In-Depth Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate: Properties, Synthesis, and Applications
In-Depth Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety of biologically significant molecules. Its unique structure, featuring a pyrimidine (B1678525) core with four amino groups, makes it a versatile building block, particularly in the pharmaceutical industry for the development of anticancer and anti-infective drugs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,4,5,6-tetraaminopyrimidine sulfate, with a focus on data and methodologies relevant to research and development.
Chemical and Physical Properties
2,4,5,6-Tetraaminopyrimidine sulfate is a stable crystalline solid under standard conditions.[1][2] The sulfate salt form enhances its stability and ease of handling in laboratory settings. While extensive quantitative data is not uniformly available in the public domain, the following tables summarize its key known properties.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5392-28-9 | [1][3] |
| Molecular Formula | C₄H₁₀N₆O₄S | [1] |
| Molecular Weight | 238.22 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [3][4] |
| Melting Point | >300 °C (decomposes) | [1][3] |
| Solubility | Soluble in water and dimethyl sulfoxide (B87167) (DMSO); slightly soluble.[5][6] | [5][6] |
| Stability | Stable under normal temperatures and pressures. | [1][2] |
Table 2: Spectroscopic Data
| Spectroscopic Method | Data | Source(s) |
| UV-Vis | λmax: 202 nm, 274 nm (for hemihydrate) |
Note: Detailed experimental conditions for UV-Vis spectroscopy, such as solvent and molar absorptivity, are not consistently reported in available literature.
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate
The primary route for the industrial synthesis of 2,4,5,6-tetraaminopyrimidine sulfate involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466). A detailed and efficient process is outlined in U.S. Patent 4,247,693.
Experimental Protocol: Synthesis via Reduction of 5-nitroso-2,4,6-triaminopyrimidine[7]
Materials:
-
5-nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
Suitable acid (e.g., hydrochloric acid)
-
Sulfuric acid
-
Water
Procedure:
-
A slurry of one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water is prepared.
-
To this slurry, 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid are added, maintaining the pH below 7.
-
The reaction mixture is heated to approximately 20°C to 65°C to facilitate the formation of the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
The pH is then adjusted to 2.0 to 2.5 with the addition of more acid to ensure the complete dissolution of the product.
-
Insoluble materials are removed by filtration.
-
Sulfuric acid is added to the filtrate to adjust the pH to a range of 0.2 to 0.5, while the temperature is maintained between 20°C and 60°C.
-
The solution is cooled to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
The final product is recovered by filtration.
This process is reported to yield a product with a purity of up to 99.5%.[7]
Role in Pteridine (B1203161) Synthesis: A Key Biological Pathway
A major application of 2,4,5,6-tetraaminopyrimidine sulfate in drug development and biochemical research is its use as a precursor in the synthesis of pteridines. Pteridines are a class of heterocyclic compounds that form the core structure of essential biological molecules like folic acid and biopterin, which are involved in numerous metabolic pathways.[8]
The synthesis of the pteridine ring system from 2,4,5,6-tetraaminopyrimidine is primarily achieved through the Gabriel-Isay synthesis. This reaction involves the condensation of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound.[8][9]
Experimental Workflow: Gabriel-Isay Pteridine Synthesis
Experimental Protocol: Synthesis of a Pteridine Derivative[8]
Materials:
-
2,4,5,6-Tetraaminopyrimidine salt (e.g., dihydrochloride (B599025) or sulfate)
-
1,2-Dicarbonyl compound (e.g., dihydroxyacetone)
-
Sodium hydroxide (B78521) solution
-
Water
-
Ethanol
Procedure:
-
Dissolve the 2,4,5,6-tetraaminopyrimidine salt in water.
-
Adjust the pH of the solution to approximately 2.5 using a sodium hydroxide solution.
-
Slowly add a solution of the 1,2-dicarbonyl compound in water while introducing oxygen (e.g., by bubbling air through the mixture). The temperature should be maintained between 5°C and 8°C.
-
After the addition is complete, continue stirring the reaction mixture for several hours.
-
Precipitate the pteridine product, for example, by adding sodium chloride and cooling the mixture.
-
Collect the precipitate by filtration and wash with water and ethanol.
Analytical Methodologies
While specific, validated analytical methods for 2,4,5,6-tetraaminopyrimidine sulfate are not widely published, general approaches for the analysis of pyrimidine derivatives can be adapted. High-Performance Liquid Chromatography (HPLC) is a common technique for purity assessment and quantification.
General HPLC Parameters for Pyrimidine Analysis
A typical starting point for developing an HPLC method for 2,4,5,6-tetraaminopyrimidine sulfate would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength corresponding to one of the compound's absorbance maxima.
Applications in Drug Development
The primary significance of 2,4,5,6-tetraaminopyrimidine sulfate in drug development lies in its role as a key intermediate. Its application in the synthesis of methotrexate, a widely used chemotherapy agent and immunosuppressant, underscores its importance.[5] Furthermore, its utility in creating a diverse range of pteridine derivatives opens avenues for the discovery of new therapeutic agents targeting various diseases.[3][8]
Safety and Handling
2,4,5,6-Tetraaminopyrimidine sulfate is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
Conclusion
2,4,5,6-Tetraaminopyrimidine sulfate is a chemical compound of significant interest to researchers and professionals in the field of drug development. Its well-defined synthesis and its crucial role as a precursor to pteridines and other complex molecules make it an invaluable tool in medicinal chemistry. While a more extensive public database of its quantitative chemical properties would be beneficial, the existing information provides a solid foundation for its application in the synthesis of novel and established pharmaceutical agents.
References
- 1. 2,4,5,6-Tetraaminopyrimidine sulfate(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4,5,6-Tetraaminopyrimidine sulfate, CasNo.5392-28-9 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]
- 5. chembk.com [chembk.com]
- 6. 2,4,5,6-Tetraaminopyrimidine sulfate, 97% | Fisher Scientific [fishersci.ca]
- 7. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
